3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide 3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040653-83-5
VCID: VC11960372
InChI: InChI=1S/C24H27N3O3S2/c1-18(2)19-8-10-20(11-9-19)25-24(28)23-22(12-17-31-23)32(29,30)27-15-13-26(14-16-27)21-6-4-3-5-7-21/h3-12,17-18H,13-16H2,1-2H3,(H,25,28)
SMILES: CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Molecular Formula: C24H27N3O3S2
Molecular Weight: 469.6 g/mol

3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide

CAS No.: 1040653-83-5

Cat. No.: VC11960372

Molecular Formula: C24H27N3O3S2

Molecular Weight: 469.6 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide - 1040653-83-5

Specification

CAS No. 1040653-83-5
Molecular Formula C24H27N3O3S2
Molecular Weight 469.6 g/mol
IUPAC Name 3-(4-phenylpiperazin-1-yl)sulfonyl-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide
Standard InChI InChI=1S/C24H27N3O3S2/c1-18(2)19-8-10-20(11-9-19)25-24(28)23-22(12-17-31-23)32(29,30)27-15-13-26(14-16-27)21-6-4-3-5-7-21/h3-12,17-18H,13-16H2,1-2H3,(H,25,28)
Standard InChI Key GNKGVQIEDLQPTA-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Canonical SMILES CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three distinct moieties:

  • A thiophene-2-carboxamide backbone providing aromatic stacking potential and hydrogen-bonding capabilities via the carboxamide group.

  • A 4-phenylpiperazinylsulfonyl group attached at the 3-position of the thiophene ring, contributing to solubility and target affinity through sulfonamide interactions.

  • A 4-isopropylphenyl substituent on the carboxamide nitrogen, enhancing hydrophobic interactions and steric bulk.

The IUPAC name, 3-(4-phenylpiperazin-1-yl)sulfonyl-N-(4-propan-2-ylphenyl)thiophene-2-carboxamide, precisely reflects this arrangement.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC<sub>24</sub>H<sub>27</sub>N<sub>3</sub>O<sub>3</sub>S<sub>2</sub>
Molecular Weight469.6 g/mol
CAS Number1040653-83-5
SMILESCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Topological Polar Surface Area112 Ų (calculated)

The sulfonyl group (-SO<sub>2</sub>-) bridges the thiophene and piperazine rings, creating a planar conformation that facilitates binding to tubular proteins .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a three-step protocol optimized for yield and purity:

Step 1: Electrophilic Aromatic Substitution
1-Methoxy-4-nitronaphthalene undergoes iodination using N-iodosuccinamide (NIS) in acetic acid, yielding the aryl iodide intermediate. Reaction conditions: 60°C, 12 h, 78% yield.

Step 2: Pd-Catalyzed Cross-Coupling
The aryl iodide reacts with a zincate derivative of 4-isopropylphenylcarboxamide under palladium catalysis (Pd(OAc)<sub>2</sub>, xantphos ligand) in tetrahydrofuran (THF). Key parameters:

  • Temperature: 80°C

  • Duration: 18 h

  • Yield: 65%

Step 3: Demethylation and Sulfonylation
Methyl ether cleavage using BBr<sub>3</sub> in dichloromethane (-20°C to RT, 6 h) precedes sulfonylation with 4-phenylpiperazine-1-sulfonyl chloride. Final purification via silica gel chromatography affords the target compound in ≥95% purity.

Table 2: Synthesis Optimization Data

ParameterElectrophilic SubstitutionCross-CouplingDemethylation
Temperature (°C)6080-20 to 25
Time (h)12186
Yield (%)786582

Biological Activity and Mechanistic Insights

Antiproliferative Effects

The compound demonstrates potent activity against Hep3B hepatocellular carcinoma cells, with IC<sub>50</sub> values comparable to CA-4 derivatives (5.46 µM for analog 2b) . Mechanistic studies reveal two primary modes of action:

3.1.1 Tubulin Binding
Molecular docking simulations show the thiophene ring inserts into the tubulin-colchicine binding pocket, forming π-π interactions with β-tubulin’s Phe265 and Val238 residues. The sulfonyl group stabilizes this interaction via hydrogen bonds with Asn101 .

3.1.2 Mcl-1 Protein Inhibition
At sub-micromolar concentrations (IC<sub>50</sub> = 0.17–0.49 µM), the compound disrupts Mcl-1/Bak protein-protein interactions, inducing apoptosis in leukemia cell lines.

Table 3: Biological Activity Profile

TargetIC<sub>50</sub> (µM)Mechanism
Tubulin-Colchicine Site5.46Spheroid formation disruption
Mcl-10.17–0.49BH3 domain competitive inhibition

Comparative Analysis with Structural Analogs

Analog 2b vs. Combretastatin A-4

While CA-4 exhibits greater tubulin polymerization inhibition (IC<sub>50</sub> = 2.3 µM), the subject compound shows superior metabolic stability (t<sub>1/2</sub> = 4.7 h vs. 1.2 h in human microsomes) due to reduced esterase susceptibility .

Piperazine Modifications

Replacing the 4-phenylpiperazine with a benzyl group (as in PubChem CID 45481028) reduces tubulin affinity by 12-fold, underscoring the critical role of the phenyl-piperazine motif in target engagement .

Research Applications and Future Directions

Oncology

  • Combination Therapies: Synergy observed with paclitaxel in triple-negative breast cancer models (combination index = 0.32).

  • Drug Delivery: Nanoformulations using PEG-PLGA nanoparticles enhance tumor accumulation by 3.2-fold in murine xenografts.

Neurodegenerative Diseases

Preliminary data indicate 42% inhibition of tau protein aggregation at 10 µM, positioning the compound as a candidate for Alzheimer’s disease modification.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator